Methyl 4-(2-naphthyloxymethyl)benzoate
Overview
Description
Methyl 4-(2-naphthyloxymethyl)benzoate is an organic compound with the molecular formula C19H16O3. It is an ester formed from the reaction of 4-(2-naphthyloxymethyl)benzoic acid and methanol. This compound is known for its applications in various fields including organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-naphthyloxymethyl)benzoate typically involves the esterification of 4-(2-naphthyloxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-naphthyloxymethyl)benzoate undergoes various chemical reactions including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: 4-(2-naphthyloxymethyl)benzoic acid.
Reduction: 4-(2-naphthyloxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(2-naphthyloxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a plasticizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of Methyl 4-(2-naphthyloxymethyl)benzoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring and naphthyl group provide sites for interaction with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Methyl 4-(2-naphthyloxymethyl)benzoate is unique due to the presence of the naphthyloxymethyl group, which imparts distinct chemical and physical properties compared to simpler esters like methyl benzoate. This structural feature enhances its reactivity and makes it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 4-(naphthalen-2-yloxymethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19(20)16-8-6-14(7-9-16)13-22-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAKBLMWUTHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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